molecular formula C10H8N2O B1266474 4-Pyrimidinol, 5-phenyl- CAS No. 22433-69-8

4-Pyrimidinol, 5-phenyl-

Cat. No.: B1266474
CAS No.: 22433-69-8
M. Wt: 172.18 g/mol
InChI Key: ZRDUKPHQUPBKHQ-UHFFFAOYSA-N
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Description

4-Pyrimidinol, 5-phenyl- is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a hydroxyl group at the fourth position and a phenyl group at the fifth position. Pyrimidine derivatives are known for their broad spectrum of biological activities and are integral components of many pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyrimidinol, 5-phenyl- typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2,4-dichloro-5-phenylpyrimidine with a hydroxylating agent to introduce the hydroxyl group at the fourth position .

Industrial Production Methods: Industrial production of 4-Pyrimidinol, 5-phenyl- often employs large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions such as temperature, pressure, and catalysts to facilitate the hydroxylation and phenylation reactions .

Chemical Reactions Analysis

Types of Reactions: 4-Pyrimidinol, 5-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Pyrimidinol, 5-phenyl- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Uniqueness: 4-Pyrimidinol, 5-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the hydroxyl and phenyl groups at specific positions allows for unique interactions and reactivity compared to other pyrimidine derivatives .

Properties

IUPAC Name

5-phenyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-10-9(6-11-7-12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDUKPHQUPBKHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176971
Record name 4-Pyrimidinol, 5-phenyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22433-69-8
Record name 5-Phenyl-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22433-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyrimidinol, 5-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022433698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pyrimidinol, 5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-phenylpyrimidin-4-ol
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